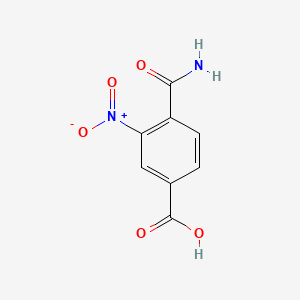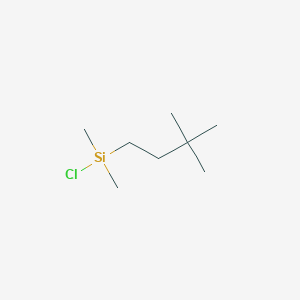
Chloro(3,3-dimethylbutyl)dimethylsilane
Übersicht
Beschreibung
Chloro(3,3-dimethylbutyl)dimethylsilane is a clear liquid with a molecular weight of 191.79 g/mol and a boiling point of 170-173°C . It is soluble in most organic solvents, including benzene, toluene, and chloroform, and it reacts readily with water and other nucleophiles to form siloxanes and silanols .
Molecular Structure Analysis
The molecular formula of Chloro(3,3-dimethylbutyl)dimethylsilane is C8H19ClSi . Its average mass is 178.775 Da and its monoisotopic mass is 178.094452 Da .Physical And Chemical Properties Analysis
Chloro(3,3-dimethylbutyl)dimethylsilane is a liquid at room temperature . It has a density of 0.861g/cm^3 , a melting point of less than 0°C , and a boiling point of 176.118°C at 760 mmHg . It reacts rapidly with moisture, water, and protic solvents .Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Hydrogen Bonding
Organosilanes, such as those studied by Wash et al. (1997), exhibit significant potential in molecular recognition through intermolecular hydrogen bonding. This property is crucial for designing molecular sensors and catalysts, as it allows for the specific interaction with target molecules Wash et al., 1997.
Spectrophotometric Analysis
Organosilicon compounds are used in analytical chemistry for detecting substances like free residual chlorine in water samples, as demonstrated by Poboży et al. (1995). This application is essential for environmental monitoring and water quality assessment Poboży et al., 1995.
Synthesis of Cyclic Organosilicon Compounds
The study by Voronkov et al. (1983) on the synthesis of 1,3-thiasilacyclopentane and 1,3- and 1,4-thiasilacyclohexane derivatives from dimethyl(chloromethyl)alkenylsilanes highlights the versatility of organosilanes in synthesizing cyclic compounds. These compounds have potential applications in materials science and pharmaceuticals Voronkov et al., 1983.
Photosensitizers for Biological Applications
Borbas et al. (2008) described the design and synthesis of water-soluble chlorins, which are derivatives of organosilicon compounds. These chlorins are useful as photosensitizers or fluorophores in biological applications, such as photodynamic therapy and imaging Borbas et al., 2008.
Electrophilic Reactions and Synthesis of Azasilacycloalkanes
The work by Voronkov et al. (1987) on aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes to synthesize azasilacycloalkanes illustrates the use of organosilanes in creating nitrogen-containing cyclic organosilicon compounds. These compounds could have applications in organic synthesis and as intermediates in the production of pharmaceuticals Voronkov et al., 1987.
Drug Discovery and Development
In the field of drug discovery, the chlorination of bioactive compounds using DMSO catalysis, as reported by Song et al. (2019), showcases the role of organosilicon chemistry in modifying the pharmacokinetic and pharmacological profiles of drugs Song et al., 2019.
Safety And Hazards
Chloro(3,3-dimethylbutyl)dimethylsilane is classified as a flammable liquid (Category 3), causes severe skin burns and eye damage (Category 1B), and may cause respiratory irritation (Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance .
Eigenschaften
IUPAC Name |
chloro-(3,3-dimethylbutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-8(2,3)6-7-10(4,5)9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEJHPHGNSBWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433377 | |
| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(3,3-dimethylbutyl)dimethylsilane | |
CAS RN |
96220-76-7 | |
| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-Dimethylbutyl) dimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)
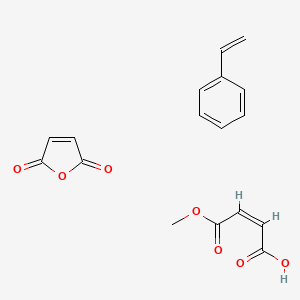
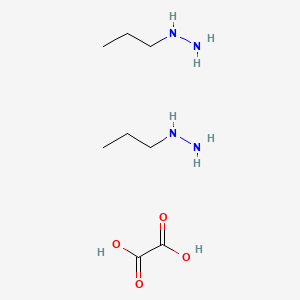
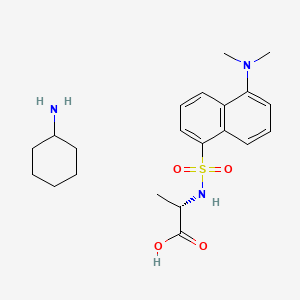
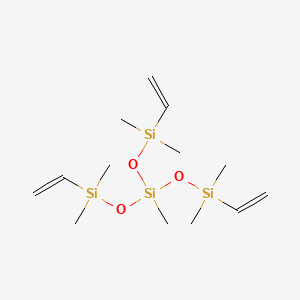
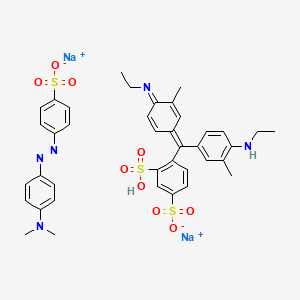
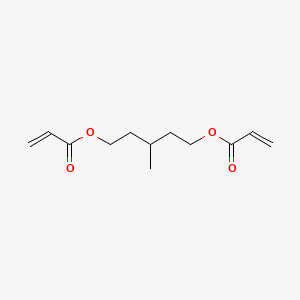
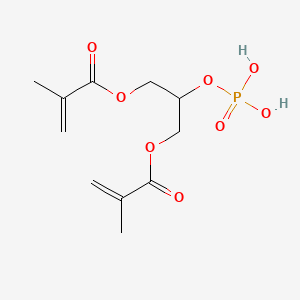
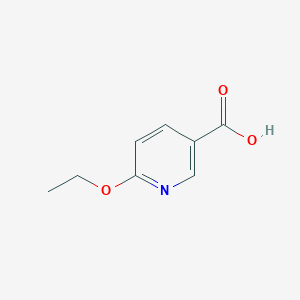

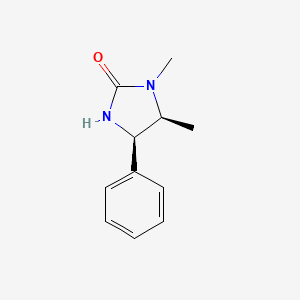
![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)
